molecular formula C9H13N3 B11918955 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine

2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine

Cat. No.: B11918955
M. Wt: 163.22 g/mol
InChI Key: ODPLBUNZJZWLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core This structure is significant in medicinal chemistry due to its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine involves its interaction with various molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes, receptors, or nucleic acids, modulating their activity. This interaction can lead to the inhibition of enzyme activity, alteration of receptor signaling pathways, or interference with nucleic acid functions, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine is unique due to its specific substitution pattern and the presence of an ethanamine side chain.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-(1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine

InChI

InChI=1S/C9H13N3/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h1-3,6-7,9,11H,4-5,10H2

InChI Key

ODPLBUNZJZWLQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2NC(=CN2C=C1)CCN

Origin of Product

United States

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